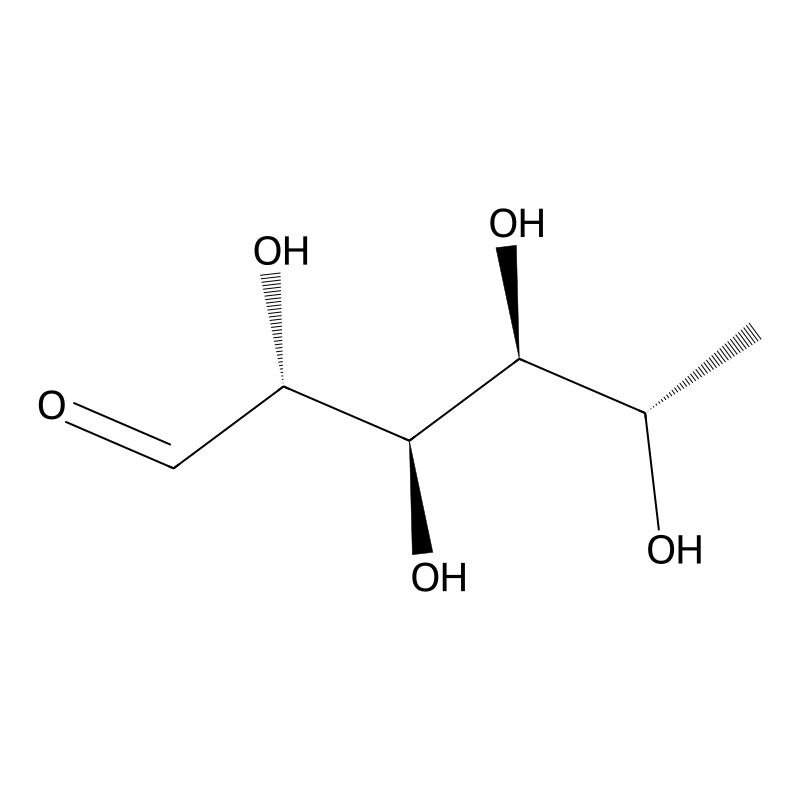

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Carbohydrate Chemistry

The presence of multiple hydroxyl groups makes (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal a polyol, a type of sugar alcohol. Understanding the chemical properties and reactivity of this molecule can contribute to the broader field of carbohydrate chemistry. This knowledge can be valuable for research on carbohydrate metabolism, synthesis of novel carbohydrate-based materials, and development of new drugs targeting carbohydrate processing enzymes.

Natural Product Chemistry

Since (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal possesses a unique structure, it might be a natural product found in specific organisms. Research efforts could focus on identifying its presence in biological samples and potentially uncovering its role in biological processes []. This exploration could lead to the discovery of novel natural products with interesting biological activities.

Organic Synthesis

The specific stereochemistry of (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal makes it a potentially challenging but interesting target molecule for organic synthesis. Developing efficient synthetic routes for this molecule can contribute to the advancement of synthetic methodology, particularly for stereoselective synthesis of polyhydroxy compounds [].

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal is a stereoisomer of a hexose sugar derivative characterized by the presence of four hydroxyl groups attached to a six-carbon backbone, with an aldehyde functional group at one end. This compound is significant in various biochemical pathways and has applications in synthetic organic chemistry. Its unique stereochemistry contributes to its distinct chemical and biological properties, making it a valuable compound in both research and industrial applications.

L-rhamnose plays diverse roles in biological systems, including:

- Plant cell wall structure: L-rhamnose is a building block of RGI, providing structural integrity and influencing plant cell wall porosity and interactions with other molecules.

- Bacterial adhesion: Some bacteria utilize L-rhamnose-containing polysaccharides on their surfaces to adhere to host cells, which is crucial for their colonization and pathogenesis.

- Glycoprotein function: L-rhamnose can be a glycosyl group attached to proteins, potentially affecting protein folding, stability, and interactions with other molecules.

The chemical reactivity of (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal is influenced by its multiple hydroxyl groups and the aldehyde functional group. Key reactions include:

- Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

- Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.

- Condensation Reactions: The hydroxyl groups can participate in condensation reactions to form glycosidic bonds with alcohols or other sugars.

These reactions are crucial for understanding the compound's role in carbohydrate metabolism and its potential for synthesizing more complex molecules.

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal exhibits various biological activities due to its structure. It may play a role in metabolic pathways involving carbohydrates and could be involved in enzyme mechanisms that process sugars. Its unique configuration allows it to interact with specific enzymes and receptors within biological systems. Research into its biological activity may reveal potential therapeutic applications or insights into carbohydrate metabolism.

The synthesis of (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal can be achieved through several methods:

- Oxidation of Hexose Sugars: One common method involves the selective oxidation of hexose sugars such as D-glucose using mild oxidizing agents like bromine water or nitric acid under controlled conditions.

- Enzymatic Synthesis: Enzymes such as aldolases can catalyze the formation of this compound from simpler sugar precursors.

- Biotechnological Processes: Microorganisms can be engineered to produce the compound through fermentation processes. This method is often preferred for its efficiency and sustainability.

These synthetic routes highlight the versatility of (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal in organic chemistry.

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal has several applications across different fields:

- Synthetic Organic Chemistry: It is used as a building block for synthesizing complex organic molecules.

- Biological Research: The compound plays a role in studying enzyme mechanisms and carbohydrate metabolism.

- Industrial

Research into the interactions of (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal with biological macromolecules can provide insights into its functional roles. Studies may focus on:

- Enzyme Interactions: Understanding how this compound interacts with enzymes involved in carbohydrate metabolism may reveal its potential as an inhibitor or substrate.

- Binding Studies: Investigating how (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal binds to receptors can help elucidate its biological activity.

Such interaction studies are essential for developing therapeutic agents targeting carbohydrate-processing enzymes.

Several compounds share structural similarities with (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal. Key comparisons include:

| Compound Name | Structure Characteristics | Differences |

|---|---|---|

| D-glucose | A common hexose sugar with a similar hydroxyl arrangement | Different stereochemistry |

| D-mannose | Another hexose sugar with a different arrangement of hydroxyl groups | Different stereochemistry |

| D-galactose | Similar structure but different stereochemistry at specific carbon atoms | Unique configuration at carbon centers |

Uniqueness

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal is unique due to its specific stereochemistry that imparts distinct chemical and biological properties. Its ability to participate in a wide range of

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Metabolism Metabolites

Wikipedia

Caprolactone

Use Classification

General Manufacturing Information

Dates

2: Carneiro RF, Teixeira CS, de Melo AA, de Almeida AS, Cavada BS, de Sousa OV, da Rocha BA, Nagano CS, Sampaio AH. L-Rhamnose-binding lectin from eggs of the Echinometra lucunter: Amino acid sequence and molecular modeling. Int J Biol Macromol. 2015;78:180-8. doi: 10.1016/j.ijbiomac.2015.03.072. Epub 2015 Apr 14. PubMed PMID: 25881955.

3: Lu L, Liu Q, Jin L, Yin Z, Xu L, Xiao M. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. PLoS One. 2015 Oct 27;10(10):e0140531. doi: 10.1371/journal.pone.0140531. eCollection 2015. PubMed PMID: 26505759; PubMed Central PMCID: PMC4624630.

4: Liang J, Aleksanyan H, Metzenberg S, Oppenheimer SB. Involvement of l(-)-rhamnose in sea urchin gastrulation. Part II: α-l-Rhamnosidase. Zygote. 2016 Jun;24(3):371-7. doi: 10.1017/S0967199415000283. Epub 2015 Jul 14. PubMed PMID: 26168775.

5: Han X, Qian L, Zhang L, Liu X. Structural and biochemical insights into nucleotide-rhamnose synthase/epimerase-reductase from Arabidopsis thaliana. Biochim Biophys Acta. 2015 Oct;1854(10 Pt A):1476-86. doi: 10.1016/j.bbapap.2015.06.007. Epub 2015 Jun 23. PubMed PMID: 26116145.

6: Jordan DS, Daubenspeck JM, Dybvig K. Rhamnose biosynthesis in mycoplasmas requires precursor glycans larger than monosaccharide. Mol Microbiol. 2013 Sep;89(5):918-28. doi: 10.1111/mmi.12320. Epub 2013 Jul 19. PubMed PMID: 23826905; PubMed Central PMCID: PMC3771393.

7: Smith TN, Oppenheimer SB. Involvement of L(-)-rhamnose in sea urchin gastrulation: a live embryo assay. Zygote. 2015 Apr;23(2):222-8. doi: 10.1017/S0967199413000452. Epub 2013 Oct 18. PubMed PMID: 24134935.

8: Gruben BS, Zhou M, Wiebenga A, Ballering J, Overkamp KM, Punt PJ, de Vries RP. Aspergillus niger RhaR, a regulator involved in L-rhamnose release and catabolism. Appl Microbiol Biotechnol. 2014 Jun;98(12):5531-40. doi: 10.1007/s00253-014-5607-9. Epub 2014 Feb 28. PubMed PMID: 24682478.

9: McCaughey LC, Grinter R, Josts I, Roszak AW, Waløen KI, Cogdell RJ, Milner J, Evans T, Kelly S, Tucker NP, Byron O, Smith B, Walker D. Lectin-like bacteriocins from Pseudomonas spp. utilise D-rhamnose containing lipopolysaccharide as a cellular receptor. PLoS Pathog. 2014 Feb 6;10(2):e1003898. doi: 10.1371/journal.ppat.1003898. eCollection 2014 Feb. PubMed PMID: 24516380; PubMed Central PMCID: PMC3916391.

10: Zamlynska K, Komaniecka I, Turska-Szewczuk A, Pac M, Choma A. The O-specific polysaccharides from Phyllobacterium trifolii PETP02(T) LPS contain 3-C-methyl-D-rhamnose. Carbohydr Res. 2015 May 29;409:25-9. doi: 10.1016/j.carres.2015.02.013. Epub 2015 Mar 6. PubMed PMID: 25917130.

11: Long DE, Karmakar P, Wall KA, Sucheck SJ. Synthesis of α-L-rhamnosyl ceramide and evaluation of its binding with anti-rhamnose antibodies. Bioorg Med Chem. 2014 Oct 1;22(19):5279-89. doi: 10.1016/j.bmc.2014.08.002. Epub 2014 Aug 12. PubMed PMID: 25172148; PubMed Central PMCID: PMC4172545.

12: Loranger MW, Forget SM, McCormick NE, Syvitski RT, Jakeman DL. Synthesis and evaluation of l-rhamnose 1C-phosphonates as nucleotidylyltransferase inhibitors. J Org Chem. 2013 Oct 4;78(19):9822-33. doi: 10.1021/jo401542s. Epub 2013 Sep 10. PubMed PMID: 24020932.

13: Sloothaak J, Odoni DI, Martins Dos Santos VA, Schaap PJ, Tamayo-Ramos JA. Identification of a Novel L-rhamnose Uptake Transporter in the Filamentous Fungus Aspergillus niger. PLoS Genet. 2016 Dec 16;12(12):e1006468. doi: 10.1371/journal.pgen.1006468. eCollection 2016 Dec. PubMed PMID: 27984587; PubMed Central PMCID: PMC5161314.

14: O'Neill EC, Stevenson CE, Paterson MJ, Rejzek M, Chauvin AL, Lawson DM, Field RA. Crystal structure of a novel two domain GH78 family α-rhamnosidase from Klebsiella oxytoca with rhamnose bound. Proteins. 2015 Sep;83(9):1742-9. doi: 10.1002/prot.24807. Epub 2015 Aug 6. PubMed PMID: 25846411; PubMed Central PMCID: PMC4690510.

15: Kim SM, Paek KH, Lee SB. Characterization of NADP+-specific L-rhamnose dehydrogenase from the thermoacidophilic Archaeon Thermoplasma acidophilum. Extremophiles. 2012 May;16(3):447-54. doi: 10.1007/s00792-012-0444-1. Epub 2012 Apr 6. PubMed PMID: 22481639.

16: Yin S, Liu M, Kong JQ. Functional analyses of OcRhS1 and OcUER1 involved in UDP-L-rhamnose biosynthesis in Ornithogalum caudatum. Plant Physiol Biochem. 2016 Dec;109:536-548. doi: 10.1016/j.plaphy.2016.10.029. Epub 2016 Nov 2. PubMed PMID: 27835851.

17: Paolini A, Guarch CP, Ramos-López D, de Lapuente J, Lascialfari A, Guari Y, Larionova J, Long J, Nano R. Rhamnose-coated superparamagnetic iron-oxide nanoparticles: an evaluation of their in vitro cytotoxicity, genotoxicity and carcinogenicity. J Appl Toxicol. 2016 Apr;36(4):510-20. doi: 10.1002/jat.3273. Epub 2015 Dec 28. PubMed PMID: 26708321.

18: Aalbergsjø SG, Sagstuen E. New Evidence for Hydroxyalkyl Radicals and Light- and Thermally Induced Trapped Electron Reactions in Rhamnose. Radiat Res. 2015 Aug;184(2):161-74. Epub 2015 Jul 24. PubMed PMID: 26207688.

19: Sarkar S, Salyer AC, Wall KA, Sucheck SJ. Synthesis and immunological evaluation of a MUC1 glycopeptide incorporated into l-rhamnose displaying liposomes. Bioconjug Chem. 2013 Mar 20;24(3):363-75. doi: 10.1021/bc300422a. Epub 2013 Mar 8. PubMed PMID: 23444835; PubMed Central PMCID: PMC3623543.

20: Li X, Rao X, Cai L, Liu X, Wang H, Wu W, Zhu C, Chen M, Wang PG, Yi W. Targeting Tumor Cells by Natural Anti-Carbohydrate Antibodies Using Rhamnose-Functionalized Liposomes. ACS Chem Biol. 2016 May 20;11(5):1205-9. doi: 10.1021/acschembio.6b00173. Epub 2016 Mar 18. PubMed PMID: 26982552.